

# 13C NMR Chemical Shifts of 6-Iodochroman-4-ol: A Technical Guide

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## Compound of Interest

Compound Name: 6-Iodochroman-4-ol

Cat. No.: B2926598

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the predicted <sup>13</sup>C Nuclear Magnetic Resonance (NMR) chemical shifts for **6-iodochroman-4-ol**. Due to the absence of direct experimental data in publicly available literature, this guide leverages established NMR prediction methodologies and spectral data from analogous compounds to offer a reliable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development.

## Predicted <sup>13</sup>C NMR Chemical Shift Data

The following table summarizes the predicted <sup>13</sup>C NMR chemical shifts for **6-iodochroman-4-ol**. These values were determined using a combination of computational prediction tools and analysis of substituent effects on the chroman-4-ol scaffold and iodo-substituted benzene rings. The predictions are based on established principles of NMR spectroscopy, where the chemical environment of each carbon atom dictates its resonance frequency.

Carbon Atom	Predicted Chemical Shift ( $\delta$ , ppm)
C-2	~63.5
C-3	~31.0
C-4	~65.0
C-4a	~153.0
C-5	~129.5
C-6	~90.0
C-7	~138.0
C-8	~119.0
C-8a	~120.0

## Molecular Structure and Numbering

The logical relationship and numbering of the carbon atoms in the **6-iodochroman-4-ol** molecule are depicted in the following diagram.

Caption: Molecular structure and atom numbering of **6-iodochroman-4-ol**.

## Experimental Protocol for $^{13}\text{C}$ NMR Spectroscopy

The following is a generalized, yet detailed, experimental protocol for acquiring the  $^{13}\text{C}$  NMR spectrum of **6-iodochroman-4-ol**. This protocol is based on standard practices for organic compounds of similar molecular weight and complexity.

### 1. Sample Preparation:

- **Solvent:** Deuterated chloroform ( $\text{CDCl}_3$ ) is a common and suitable solvent. Other deuterated solvents such as dimethyl sulfoxide- $\text{d}_6$  ( $\text{DMSO-d}_6$ ) or acetone- $\text{d}_6$  may be used depending on the sample's solubility.
- **Concentration:** Dissolve 10-50 mg of the purified **6-iodochroman-4-ol** in approximately 0.5-0.7 mL of the chosen deuterated solvent.

- **Standard:** Tetramethylsilane (TMS) is typically used as an internal standard for referencing the chemical shifts to 0 ppm. Modern NMR spectrometers can also reference the spectrum to the residual solvent peak.
- **Filtration:** If any particulate matter is present, filter the solution through a small plug of glass wool directly into a clean, dry 5 mm NMR tube.

## 2. NMR Instrument Parameters:

The following parameters are recommended for a 400 MHz or 500 MHz NMR spectrometer. Adjustments may be necessary based on the specific instrument and sample concentration.

- **Nucleus:**  $^{13}\text{C}$
- **Pulse Program:** A standard proton-decoupled  $^{13}\text{C}$  NMR experiment (e.g., zgpg30 on Bruker instruments).
- **Acquisition Time (AQ):** 1-2 seconds.
- **Relaxation Delay (D1):** 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although routine spectra for chemical shift determination often use shorter delays to save time.
- **Number of Scans (NS):** Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans is required compared to  $^1\text{H}$  NMR. A typical range is 1024 to 4096 scans, depending on the sample concentration.
- **Spectral Width (SW):** A spectral width of approximately 200-250 ppm (e.g., 20,000-25,000 Hz on a 100 MHz  $^{13}\text{C}$  spectrometer) is generally sufficient to cover the expected chemical shift range for most organic molecules.
- **Temperature:** The experiment is typically run at room temperature (e.g., 298 K).

## 3. Data Processing:

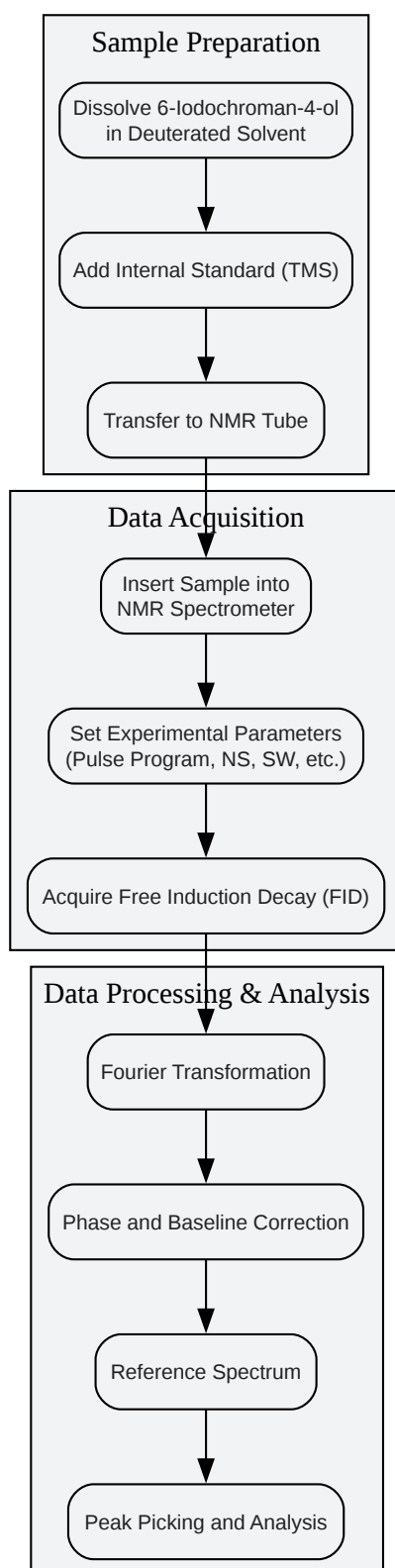
- **Fourier Transformation:** Apply an exponential multiplication (line broadening) of 1-2 Hz to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise

ratio.

- Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
- Baseline Correction: Apply a baseline correction to ensure a flat baseline across the spectrum.
- Referencing: Reference the spectrum to the TMS signal at 0.0 ppm or the appropriate solvent peak (e.g.,  $\text{CDCl}_3$  at 77.16 ppm).
- Peak Picking: Identify and label the chemical shift of each carbon resonance.

## Logical Workflow for $^{13}\text{C}$ NMR Data Acquisition and Analysis

The following diagram illustrates the general workflow from sample preparation to final spectral analysis.



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Caption: General workflow for  $^{13}\text{C}$  NMR spectroscopy.

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